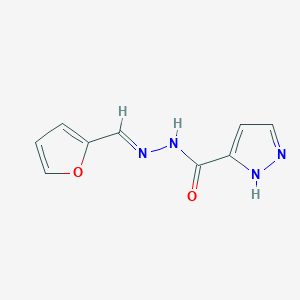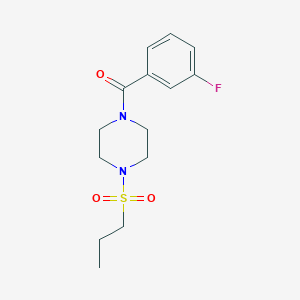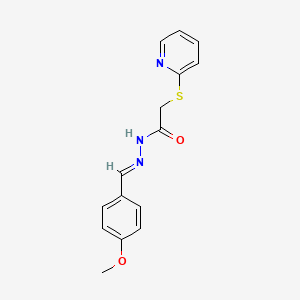
N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide derivatives involves mixed aldol condensation reactions, showcasing the synthetic utility of furylmethylene intermediates. These procedures typically employ 2,3,4,9-tetrahydrocarbazol-1-ones and furan-2-carbaldehyde (furfural) as starting materials, leading to various heteroannulated derivatives under different conditions using a range of reagents (Sridharan & Prasad, 2011).
Molecular Structure Analysis
Molecular structure analysis of N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide and its analogs is conducted through various spectroscopic techniques such as FT-IR, FT-Raman, and NMR. These studies are complemented by theoretical calculations (e.g., DFT/B3LYP/6-311G++(d,p) method) to optimize the ground state geometry and electronic structure, providing insights into the molecule's stability, conformational preferences, and reactive properties (Pillai et al., 2017).
Chemical Reactions and Properties
N'-(2-furylmethylene)-1H-pyrazole-5-carbohydrazide derivatives undergo various chemical reactions, including autoxidation and hydrolysis, influenced by their molecular structure. The assessment of reactive properties and stability is achieved through natural bond orbital analysis, highlighting the importance of hyper-conjugative interactions and charge delocalization. Such studies are vital for understanding the compound's behavior in different chemical environments (Pillai et al., 2017).
Wissenschaftliche Forschungsanwendungen
Neuroprotection in Parkinson's Disease
Research has explored the neuroprotective effects of caffeine and A2A adenosine receptor inactivation, highlighting the potential for compounds affecting these pathways in mitigating Parkinson's disease symptoms. Caffeine and several A2A antagonists have shown promise in attenuating the dopaminergic deficits characteristic of Parkinson's disease, suggesting a role for related compounds in therapeutic interventions (Chen et al., 2001).
Antituberculosis Applications
The interaction between various compounds and pyrazinamide, a critical antituberculosis drug, has been studied to understand their pharmacokinetic interactions and implications for tuberculosis treatment. These studies are crucial for optimizing antituberculosis therapy and managing drug-induced side effects, ensuring effective and safe treatment protocols (Lacroix et al., 1988).
Chemotherapy in Cancer Treatment
Investigations into novel chemotherapy agents, such as pyrazoloacridine, for treating various cancers including pancreatic carcinoma and transitional cell carcinoma, underline the importance of discovering and optimizing new therapeutic compounds. These studies contribute to the broader body of knowledge aiming to improve cancer treatment outcomes through the development of more effective and less toxic chemotherapeutic agents (Zalupski et al., 2004).
Antiviral Research
The exploration of novel antiviral drugs, such as BIT225, against HIV-1 infection showcases the potential of pyrazole derivatives in targeting specific viral mechanisms. This research not only contributes to the ongoing fight against HIV/AIDS but also opens avenues for the development of new treatments targeting the viral reservoir, a critical challenge in achieving a cure for HIV-1 (Wilkinson et al., 2016).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-9(8-3-4-10-12-8)13-11-6-7-2-1-5-15-7/h1-6H,(H,10,12)(H,13,14)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXZXXXMFAXQTH-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furanylmethylideneamino)-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)
![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)
![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)
![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)
![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)
![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![7-(2,3-dichlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5549824.png)
![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)
